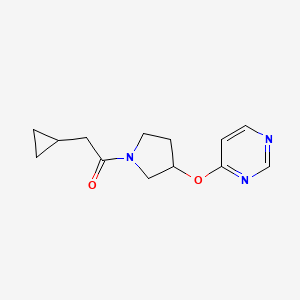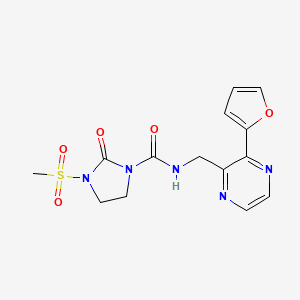![molecular formula C18H20FN3O2 B2825807 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone CAS No. 2380079-96-7](/img/structure/B2825807.png)
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as FPE, and it is a member of the family of piperidine-based compounds. The molecular formula of FPE is C19H22FN3O2, and its molecular weight is 339.4 g/mol.
Mechanism of Action
FPE acts as a potent inhibitor of the dopamine transporter, blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a variety of effects on the brain and behavior.
Biochemical and Physiological Effects:
FPE has been shown to have a variety of biochemical and physiological effects, including increasing dopamine levels in the brain, enhancing locomotor activity, and producing rewarding effects in animal models. FPE has also been found to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may have potential therapeutic applications in this disorder.
Advantages and Limitations for Lab Experiments
One advantage of FPE is its high affinity for the dopamine transporter, which makes it a potent tool for studying the dopamine system. However, FPE also has limitations, including its relatively short half-life and potential toxicity at high doses.
Future Directions
There are several potential future directions for research on FPE, including:
1. Further studies on the mechanism of action of FPE and its effects on the dopamine system.
2. Investigations into the potential therapeutic applications of FPE in neurological disorders, particularly Parkinson's disease and addiction.
3. Development of new analogs of FPE with improved pharmacological properties and therapeutic potential.
4. Studies on the potential toxicity of FPE at high doses and its long-term effects on the brain and behavior.
5. Investigations into the potential use of FPE as a tool for studying other neurotransmitter systems, including the serotonin and norepinephrine systems.
Synthesis Methods
The synthesis of FPE involves several steps, including the reaction of 5-fluorouracil with 1-piperidinoethanol to form 1-(4-hydroxypiperidin-1-yl)-2-(5-fluoropyrimidin-2-yl)ethanone. This intermediate is then reacted with 4-methylphenyl magnesium bromide to form the final product, 1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone.
Scientific Research Applications
FPE has been studied for its potential applications in scientific research, particularly in the area of neuroscience. FPE has been found to have a high affinity for the dopamine transporter, which is a protein that plays a key role in regulating dopamine levels in the brain. This makes FPE a potential tool for studying the dopamine system and its role in various neurological disorders, including Parkinson's disease and addiction.
properties
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-13-2-4-14(5-3-13)10-17(23)22-8-6-16(7-9-22)24-18-20-11-15(19)12-21-18/h2-5,11-12,16H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROVRVWJSYNPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2825727.png)
![2-(4-Fluorophenoxy)-1-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2825729.png)






![3-((5-(allylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2825739.png)
![8-(4-fluorophenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2825741.png)

